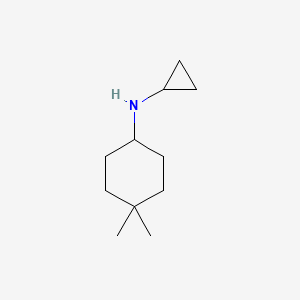

N-cyclopropyl-4,4-dimethylcyclohexan-1-amine

Description

N-cyclopropyl-4,4-dimethylcyclohexan-1-amine is a cyclohexane derivative featuring a cyclopropyl substituent on the amine group and two methyl groups at the 4,4-positions of the cyclohexane ring. Its molecular formula is C11H21N, with a molecular weight of 167.29 g/mol. The compound’s rigid cyclohexane backbone and cyclopropyl group likely influence its physicochemical properties, such as lipophilicity and steric hindrance, which are critical for biological activity and pharmacokinetics.

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-cyclopropyl-4,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C11H21N/c1-11(2)7-5-10(6-8-11)12-9-3-4-9/h9-10,12H,3-8H2,1-2H3 |

InChI Key |

BWNCUZLWJCRCHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)NC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4,4-Dimethylcyclohexanone with Cyclopropylamine

The most common and practical approach to synthesize this compound is via reductive amination of 4,4-dimethylcyclohexanone with cyclopropylamine. This method involves the formation of an imine intermediate followed by its reduction to the target amine.

- Substrates: 4,4-dimethylcyclohexanone and cyclopropylamine

- Catalysts/Conditions:

- Use of biocatalysts or chemical reductants (e.g., sodium cyanoborohydride, catalytic hydrogenation)

- Mild aqueous or organic solvent media with controlled pH (~9.0) to favor imine formation and reduction

- Yield: Typically moderate to high (60–80%)

- Isolation: Often isolated as hydrochloride salt for stability and purification

This approach is supported by enzymatic reductive amination studies where cyclohexanone derivatives are converted to cyclohexylamines with various amines, including cyclopropylamine, yielding the corresponding amines efficiently.

Catalytic Hydrogenation and Reductive Amination Using Biocatalysts

Recent advances have demonstrated the use of multifunctional biocatalysts for conjugate reduction and reductive amination of α,β-unsaturated ketones and cyclohexanones with cyclopropylamine, yielding the desired amine derivatives.

- Biocatalyst: Ene-reductases combined with amine dehydrogenases

- Advantages: High selectivity, mild conditions, environmentally friendly

- Example: Cyclohex-2-enone reacted with cyclopropylamine under optimized enzymatic conditions gave the amine hydrochloride salt in 64–77% yield.

This method is particularly useful for stereoselective synthesis when chiral centers are present.

Comparative Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination (chemical) | 4,4-dimethylcyclohexanone + cyclopropylamine | Sodium cyanoborohydride, pH ~9, organic solvent | 60–80 | Common, scalable, straightforward |

| Biocatalytic reductive amination | 4,4-dimethylcyclohexanone + cyclopropylamine | Ene-reductase + amine dehydrogenase, aqueous buffer | 64–77 | Mild, selective, green chemistry approach |

| Iodine-mediated annulation | N-cyclopropyl enamines | Molecular iodine, mild conditions | N/A | Used for heterocycle synthesis, ring-opening reactions |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows characteristic signals for cyclopropyl protons (multiplets around 0.5–1.5 ppm), cyclohexyl ring protons (1.0–2.5 ppm), and amine protons (broad singlet if free amine).

- Mass Spectrometry (MS): Molecular ion peak consistent with C11H21N (m/z ~167)

- Physical State: Usually isolated as hydrochloride salt, white to off-white solid

- Molecular Weight: Approximately 167 g/mol (free base)

Research Findings and Insights

- The reductive amination route is well-established and favored for its simplicity and efficiency.

- Biocatalytic methods offer improved stereocontrol and environmental benefits, which are increasingly important in pharmaceutical and fine chemical synthesis.

- The cyclopropyl substituent on nitrogen is stable under reductive amination conditions but can undergo ring-opening under oxidative or radical conditions, which should be considered in downstream chemistry.

- The presence of geminal dimethyl groups at the 4-position influences steric environment and may affect reactivity and selectivity during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Cyclohexanone derivatives or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Various N-substituted cyclohexylamines.

Scientific Research Applications

N-cyclopropyl-4,4-dimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-cyclopropyl-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Findings:

Structural Influence on Bioactivity: The cyclopropyl group in this compound introduces steric constraints that may enhance receptor selectivity compared to simpler amines like 4,4-dimethylcyclohexan-1-amine. For example, VU0467558, which shares the 4,4-dimethylcyclohexane moiety, demonstrates CNS activity as a metabotropic glutamate receptor modulator, suggesting that bulky substituents improve blood-brain barrier penetration .

Synthetic Methodologies :

- Microwave-assisted synthesis (e.g., VU0467558) achieves rapid coupling of amines and heterocyclic cores, whereas carboxamide derivatives (e.g., antimalarial compound from ) rely on traditional coupling reagents like EDC/HOBt with moderate yields (32%) .

- Patent-derived compounds (e.g., COMPOUND 37/41) emphasize stereochemical purity, with enantiomers synthesized via debenzylation of dibenzyl precursors and confirmed by MS and NMR .

Piperazine-containing analogs (COMPOUND 37/41) exhibit higher molecular weights (>450 g/mol), which may limit oral bioavailability despite their potency .

Biological Activity

N-cyclopropyl-4,4-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure with a cyclopropyl group and two methyl substituents. The chemical formula can be represented as follows:

This structure contributes to its potential interactions with biological targets, particularly in the context of drug development.

Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, studies have shown that cyclohexyl derivatives can modulate P-glycoprotein (P-gp) activity, which plays a crucial role in drug resistance mechanisms in cancer cells. Specifically, the presence of cyclohexyl groups has been linked to the modulation of ATPase activity in P-gp, impacting drug efflux and bioavailability at tumor sites .

Antiproliferative Activity

A significant aspect of the biological evaluation of this compound involves its antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that similar compounds exhibit time- and concentration-dependent inhibition of cell proliferation. For example, one study reported that a related compound showed significant cytotoxicity against HepG2 liver cancer cells at varying concentrations over 24 to 72 hours .

| Concentration (μg/mL) | Inhibition (%) at 24h | Inhibition (%) at 48h | Inhibition (%) at 72h |

|---|---|---|---|

| 0.064 | 15 | 25 | 35 |

| 0.32 | 30 | 45 | 55 |

| 1.6 | 50 | 65 | 75 |

| 8.0 | 70 | 85 | 90 |

| 40 | >90 | >90 | >90 |

This table illustrates the dose-dependent response of cancer cells to treatment with compounds related to this compound.

Selectivity and Toxicity

Importantly, while exhibiting strong antiproliferative effects on cancer cells, these compounds often show reduced toxicity towards normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Study on P-glycoprotein Modulation

In a relevant study focusing on P-glycoprotein inhibitors, it was found that compounds with similar structural motifs could significantly enhance intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines. This effect was attributed to their ability to inhibit P-gp-mediated drug efflux .

Clinical Implications

Despite promising laboratory results, the clinical application of such compounds faces challenges due to issues like bioavailability and specificity. Research suggests that careful patient selection based on genetic factors related to drug metabolism could enhance therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.